1-Isobutyrylpiperidin-3-amine

Vue d'ensemble

Description

1-Isobutyrylpiperidin-3-amine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-Isobutyrylpiperidin-3-amine is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2, also known as RORγt) . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .

Mode of Action

This compound acts as an inverse agonist of RORC2 . An inverse agonist reduces the activity of a receptor by binding to it and stabilizing its inactive form. This results in a decrease in the production of IL-17 , a key pro-inflammatory cytokine .

Biochemical Pathways

It is known that the compound’s action on rorc2 leads to a reduction in the production of il-17 . IL-17 is involved in several immune responses, including the activation of pro-inflammatory responses. Therefore, the inhibition of IL-17 production can help in the management of autoimmune diseases .

Pharmacokinetics

It has been reported that the compound demonstratesgood metabolic stability and oral bioavailability . These properties suggest that the compound can be effectively absorbed and utilized in the body when administered orally .

Result of Action

The primary result of the action of this compound is a reduction in the levels of IL-17 . This can lead to a decrease in pro-inflammatory responses, which can be beneficial in the treatment of autoimmune diseases . In a preclinical in vivo animal model, the compound was able to reduce IL-17 levels and skin inflammation upon oral administration .

Analyse Biochimique

Biochemical Properties

1-Isobutyrylpiperidin-3-amine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neurotransmitter transporters, such as norepinephrine, dopamine, and serotonin transporters. These interactions are crucial as they influence the reuptake of neurotransmitters, thereby affecting neurotransmission and synaptic plasticity. The compound’s interaction with these transporters involves binding to the active sites, which can either inhibit or enhance the transporter’s activity, depending on the specific context .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can alter the signaling pathways associated with neurotransmitter release and uptake, leading to changes in synaptic activity and plasticity. Additionally, it has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in neurotransmission and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to neurotransmitter transporters, inhibiting or activating their function. This binding can lead to changes in the transporter’s conformation, affecting its ability to transport neurotransmitters across the cell membrane. Furthermore, the compound can modulate enzyme activity by binding to the active sites, leading to either inhibition or activation of the enzyme. These interactions can result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to result in changes in cellular function, including alterations in neurotransmitter release and uptake, as well as changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter release and uptake, leading to increased synaptic activity and plasticity. At high doses, the compound can have toxic or adverse effects, including neurotoxicity and alterations in cellular metabolism. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic reactions can influence the compound’s efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound. Additionally, the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by neurotransmitter transporters, such as norepinephrine, dopamine, and serotonin transporters. These transporters facilitate the compound’s uptake into cells, where it can exert its biological effects. Additionally, the compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and synaptic vesicles. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments. For instance, the presence of nuclear localization signals can facilitate the compound’s transport into the nucleus, where it can interact with transcription factors and other regulatory proteins. Similarly, the compound can be localized to synaptic vesicles, where it can modulate neurotransmitter release and uptake .

Activité Biologique

1-Isobutyrylpiperidin-3-amine (CAS No. 1060817-46-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique isobutyryl group at the nitrogen position of the piperidine ring, which may influence its pharmacological properties.

Chemical Structure and Properties

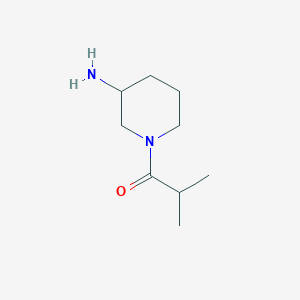

The chemical structure of this compound can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1060817-46-0 |

This compound exhibits various biological activities, primarily attributed to its interaction with specific biochemical pathways. Research suggests that it may have:

- Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains, indicating potential use in treating infections.

- CNS Activity : The piperidine structure is often associated with central nervous system effects, including analgesic and anxiolytic properties.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity.

CNS Effects

In a neuropharmacological study, the compound was evaluated for its potential anxiolytic effects using animal models. Key findings included:

- Behavioral Tests : Mice treated with this compound showed reduced anxiety-like behaviors in the elevated plus maze test.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | CNS Activity |

|---|---|---|

| This compound | Moderate | Anxiolytic |

| Piperidine | Weak | Anxiolytic |

| Isobutyrate Derivative | Strong | None |

Future Directions in Research

Given the promising biological activities observed, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the isobutyryl group or piperidine ring affect biological activity.

Propriétés

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKJZIJEHHMBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649239 | |

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-46-0 | |

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.